molecular formula C11H22O3 B13958542 1,3-Octanediol monopropionate CAS No. 53554-42-0

1,3-Octanediol monopropionate

Cat. No.: B13958542
CAS No.: 53554-42-0
M. Wt: 202.29 g/mol
InChI Key: QSXZMOSYJGTJHD-UHFFFAOYSA-N
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Description

1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1,3-Octanediol.

    Substitution: Various ester derivatives.

Scientific Research Applications

1,3-Octanediol monopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .

Comparison with Similar Compounds

    1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.

    1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.

    1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.

Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .

Properties

CAS No.

53554-42-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-hydroxyoctyl propanoate

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3

InChI Key

QSXZMOSYJGTJHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCOC(=O)CC)O

Origin of Product

United States

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